![molecular formula C35H26N2O6 B1274272 2,2-Bis[4-(4-Maleimidophenoxy)phenyl]propan CAS No. 79922-55-7](/img/structure/B1274272.png)
2,2-Bis[4-(4-Maleimidophenoxy)phenyl]propan
Übersicht
Beschreibung
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a chemical compound with the molecular formula C35H26N2O6 and a molecular weight of 570.60 g/mol This compound is characterized by its light orange to yellow to green powder or crystal appearance . It is primarily used in the field of polymer chemistry due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of high-performance polymers, providing enhanced thermal stability and mechanical properties.
Material Science: The compound is utilized in the development of advanced materials, including high-performance resins and coatings.
Biomedical Research:
Industrial Applications: The compound is employed in the production of high-performance adhesives, sealants, and composite materials.
Wirkmechanismus
Target of Action
The primary target of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is high molecular weight polymer materials . It acts as a cross-linking agent in these materials, contributing to their thermal stability and mechanical properties .
Mode of Action
The compound interacts with its targets through a process of cross-linking. This involves the formation of covalent bonds between polymer chains, which enhances the rigidity and stability of the material .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of high-performance epoxy resins, polyurethanes, and coatings .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is soluble in dimethylformamide .
Result of Action
The result of the action of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is the formation of cross-linked polymer materials with enhanced thermal stability and mechanical properties . This makes the materials suitable for use in various high-performance applications.
Action Environment
The action of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the cross-linking process . Additionally, the compound should be handled with care due to its potential hazards .
Biochemische Analyse
Biochemical Properties
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane plays a significant role in biochemical reactions, primarily as a cross-linking agent. It interacts with various enzymes, proteins, and other biomolecules through its maleimide groups, which can form covalent bonds with thiol groups in cysteine residues of proteins . This interaction is crucial for the stabilization of protein structures and the formation of protein complexes. Additionally, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can be used to study protein-protein interactions and enzyme activity by creating stable cross-linked products.
Cellular Effects
The effects of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane on cells and cellular processes are diverse. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the cross-linking of proteins by 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can alter the activity of signaling proteins, leading to changes in downstream signaling events . Moreover, this compound can affect gene expression by stabilizing transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane exerts its effects through covalent binding interactions with biomolecules. The maleimide groups in the compound react with thiol groups in cysteine residues, forming stable thioether bonds . This covalent modification can inhibit or activate enzymes, depending on the specific enzyme and the site of modification. Additionally, the cross-linking of proteins by 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can lead to changes in protein conformation and function, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane may degrade, leading to a decrease in its cross-linking efficiency and potential changes in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein stability and enzyme activity.
Dosage Effects in Animal Models
The effects of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins and stabilize protein complexes without causing significant toxicity . At high doses, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific concentration levels.
Metabolic Pathways
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by stabilizing key enzymes involved in metabolic processes . Additionally, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane can influence metabolite levels by altering the activity of enzymes that regulate the production and degradation of specific metabolites.
Transport and Distribution
Within cells and tissues, 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms. This localization can affect the compound’s biological activity and its ability to cross-link proteins in different cellular environments.
Subcellular Localization
The subcellular localization of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its cross-linking effects on proteins and other biomolecules. This localization is crucial for the compound’s activity and its ability to influence cellular processes.
Vorbereitungsmethoden
The synthesis of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane typically involves the reaction of phenol with maleimide acid to form maleimide phenol, which is then reacted with bromoethane to yield the target compound . The reaction conditions usually require controlled temperatures and the presence of suitable solvents like dimethylformamide . Industrial production methods may involve large-scale batch processes with stringent quality control to ensure high purity and yield.
Analyse Chemischer Reaktionen
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Bisphenol A Bis (4-maleimidophenyl Ether): Shares similar structural features but may differ in specific applications and properties.
Bisphenol A Diglycidyl Ether: Another related compound used in polymer chemistry but with different functional groups and reactivity.
Bisphenol A Bis (4-aminophenyl Ether): Similar in structure but contains amino groups instead of maleimide groups, leading to different reactivity and applications.
Eigenschaften
IUPAC Name |
1-[4-[4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPKEBWNIUCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81193-27-3 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81193-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8074104 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79922-55-7 | |
| Record name | Bisphenol A diphenyl ether bismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79922-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079922557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


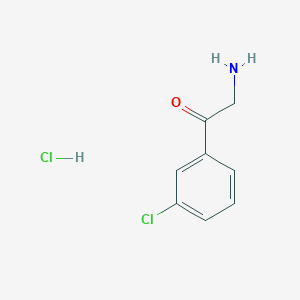
![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
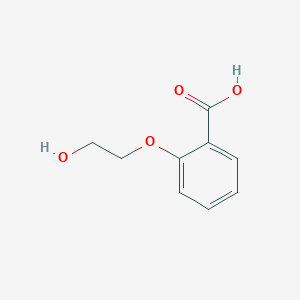
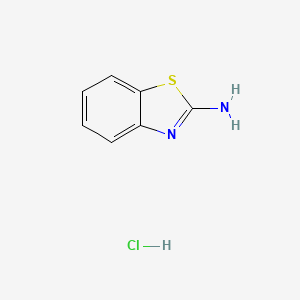

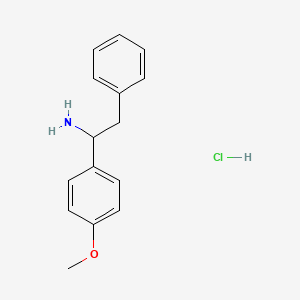
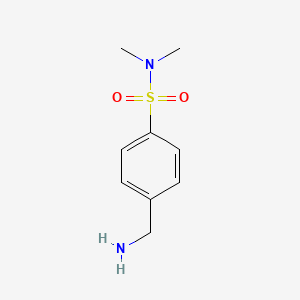
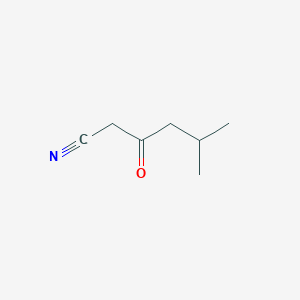
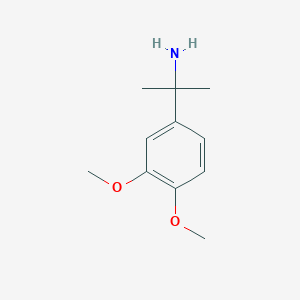
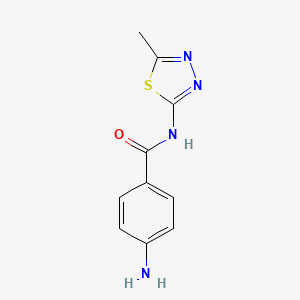
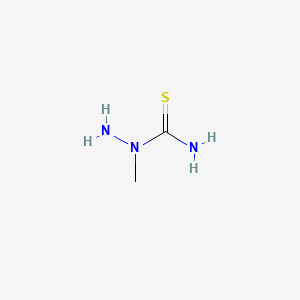
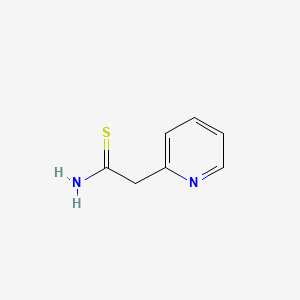
![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)

